molecular formula C25H20FN5O2S B2866256 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 946276-43-3

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2866256
CAS No.: 946276-43-3
M. Wt: 473.53
InChI Key: VFASAVGIBAFIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S/c1-33-19-12-8-17(9-13-19)28-23(32)15-34-25-30-29-24(31(25)18-10-6-16(26)7-11-18)21-14-27-22-5-3-2-4-20(21)22/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFASAVGIBAFIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN4OSC_{18}H_{17}FN_{4}OS, with a molecular weight of approximately 383.4 g/mol. The structure contains a triazole ring, an indole moiety, and various aromatic substituents, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain triazole derivatives exhibit IC50 values comparable to established chemotherapeutics such as doxorubicin . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT116 (Colon Cancer)4.36
Compound BMCF7 (Breast Cancer)5.12
Compound CA549 (Lung Cancer)3.85

Antifungal Properties

The 1,2,4-triazole scaffold is well-known for its antifungal activity. Compounds within this class have been shown to inhibit the growth of various fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes . Research indicates that derivatives similar to our compound exhibit potent antifungal effects against resistant strains.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal Strain TestedMIC (µg/mL)Reference
Compound DCandida albicans0.125
Compound EAspergillus niger0.250
Compound FCryptococcus neoformans0.500

Antimicrobial Effects

In addition to anticancer and antifungal activities, triazole compounds have demonstrated broad-spectrum antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant bacterial strains .

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial Strain TestedMIC (µg/mL)Reference
Compound GStaphylococcus aureus0.062
Compound HEscherichia coli0.125
Compound IPseudomonas aeruginosa0.250

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the triazole ring or side chains can enhance or diminish activity. For instance:

  • Electron-donating groups on the phenyl rings significantly increase activity against cancer cells.
  • The presence of halogen atoms (like fluorine) has been associated with improved potency against certain pathogens due to increased lipophilicity and better membrane penetration .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated an IC50 value of 3.85 µM against A549 lung cancer cells while maintaining low toxicity in normal cell lines . This highlights the potential for selective targeting in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related 1,2,4-triazole derivatives:

Compound Name/ID R1 (4-position) R2 (5-position) Acetamide Substituent Key Biological Activity Reference
Target Compound 4-Fluorophenyl 1H-Indol-3-yl N-(4-Methoxyphenyl) Not explicitly reported N/A
VUAA1 (Orco agonist) 4-Ethylphenyl 3-Pyridinyl N-(4-Ethylphenyl) Activates insect Orco ion channels [23]
OLC15 (Orco antagonist) 4-Ethyl 2-Pyridinyl N-(4-Butylphenyl) Inhibits Orco in multiple species [24]
6r (Leukotriene inhibitor) 4-Methoxyphenyl 4-Chlorophenyl Benzo[d]thiazole Selective leukotriene biosynthesis inhibition [8]
6m (Leukotriene inhibitor) 4-Methoxyphenyl Thiophen-2-yl 5-Methylpyridine Anti-inflammatory activity [8]
2-((4-Allyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)thio)-N-(2-Methoxyphenyl)Acetamide Allyl Phenyl N-(2-Methoxyphenyl) Unknown (structural analog) [12]

Key Structural and Functional Insights:

Core Modifications :

  • The 1,2,4-triazole ring is a common scaffold, but substituents at the 4- and 5-positions dictate target specificity. For example:

  • VUAA1 and OLC15 utilize pyridinyl groups at R2 for Orco modulation .

Acetamide Substituents :

  • The 4-methoxyphenyl group in the target compound and 6r/6m () improves solubility and metabolic stability compared to alkyl chains (e.g., VUAA1’s 4-ethylphenyl) .
  • Fluorine in the target’s R1 group could enhance membrane permeability and bioavailability due to its electronegativity and small size .

Biological Activity Trends :

  • Orco Modulators : Pyridinyl substituents (VUAA1, OLC15) are critical for ion channel activity, while indole or thiophene groups (target compound, 6m) correlate with anti-inflammatory effects .
  • Selectivity : The combination of 4-fluorophenyl and indole in the target compound may confer unique selectivity profiles compared to chlorophenyl (6r) or thiophene (6m) analogs .

Research Findings and Hypotheses

Structural parallels to VUAA1 ( ) hint at possible ion channel modulation, though indole’s bulkiness may reduce Orco affinity compared to pyridinyl groups .

Synthetic Feasibility :

  • The synthesis likely follows established routes for 1,2,4-triazole-thioacetamides, such as nucleophilic substitution of triazole-thiols with α-halogenated acetamides (see ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.